N-(3-benzoylphenyl)-5-bromo-2-furamide
Description
N-(3-Benzoylphenyl)-5-bromo-2-furamide is a synthetic compound characterized by a furanamide backbone substituted with a bromine atom at the 5-position and a benzoylphenyl group at the 3-position of the aromatic ring.
Properties
IUPAC Name |
N-(3-benzoylphenyl)-5-bromofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO3/c19-16-10-9-15(23-16)18(22)20-14-8-4-7-13(11-14)17(21)12-5-2-1-3-6-12/h1-11H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJWWVGEEPZOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of 3-Benzoylphenyl Derivatives
Key Observations:
Positional Isomerism : The 3-benzoylphenyl substitution is associated with enhanced lipid-lowering effects compared to 2- or 4-substituted analogs. For example, in N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides, the 3-substituted derivative (compound 2) significantly reduced triglycerides (15 mg/kg dose) in hyperlipidemic rats, whereas the 2-substituted analog (C1) was inactive .
Functional Group Impact :
- Bromo vs. Hydroxyphenyl : While 5-bromo substitution (in the target compound) may enhance electrophilic reactivity or binding affinity, the 5-(3-hydroxyphenyl) variant (3b) demonstrates explicit anti-hyperlipidemic activity, suggesting polar groups improve solubility or target engagement .
- Indole vs. Furanamide Core : Indole-2-carboxamide derivatives (e.g., compound 2) exhibit potent triglyceride reduction via Apoc3 gene downregulation , whereas furanamide analogs require further study to elucidate mechanisms.
Pharmacological and Mechanistic Insights
- Lipid-Lowering Mechanisms : 3-Benzoylphenyl-indole-2-carboxamides reduce triglycerides by 40–50% in rat models, comparable to bezafibrate, a clinical hypolipidemic agent . The 3-benzoylphenyl group likely enhances binding to peroxisome proliferator-activated receptors (PPARs) or lipoprotein lipase pathways.
- Bromo Substituent : Bromine’s electron-withdrawing nature may stabilize the furanamide ring or modify pharmacokinetics (e.g., half-life), though in vivo data for the target compound remains unreported.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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